2-(Chloroacetyl)-3(2H)-isothiazolone

Descripción general

Descripción

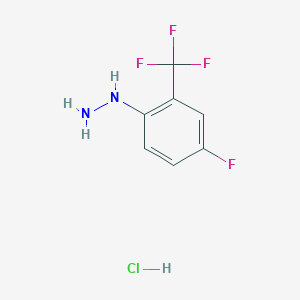

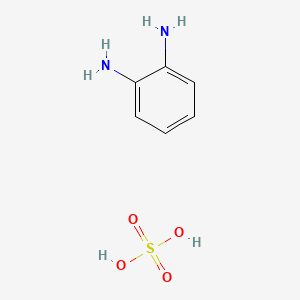

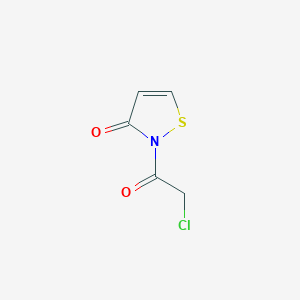

The compound “2-(Chloroacetyl)-3(2H)-isothiazolone” appears to contain an isothiazolone ring, which is a type of heterocyclic compound containing nitrogen and sulfur in a five-membered ring. The “2-(Chloroacetyl)” part suggests the presence of a chloroacetyl group attached to the second carbon of the isothiazolone ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isothiazolone ring with a chloroacetyl group attached to one of its carbons. The presence of nitrogen, sulfur, and chlorine in the molecule could result in interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which could potentially undergo nucleophilic substitution reactions. The isothiazolone ring might also participate in reactions depending on its substitution pattern and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents present. Factors such as polarity, molecular size, and the presence of heteroatoms (N, S, Cl) would influence properties like solubility, melting/boiling points, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-(Chloroacetyl)-3(2H)-Isothiazolone and its derivatives exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various bacteria and fungi, with some compounds showing activities comparable to or higher than established antibiotics and antifungals. For example, certain 2-(4-substituted phenyl)-3(2H)-isothiazolone derivatives have been found to possess moderate to high antibacterial activities against both Gram-negative and Gram-positive bacteria, similar or superior to reference drugs such as gentamycin, ceftazidime, ceftriaxone, and ciprofloxacin. These findings suggest their potential as alternative antimicrobial agents in various applications (Rezaee et al., 2009), (Adibpour et al., 2008).

Use in Building Products and Cosmetics

Isothiazolones, including derivatives of this compound, are commonly used as preservatives in building products and cosmetics. They help in controlling microbial deterioration and maintaining product integrity. Their use has been extended to various interior products, with studies examining their emission behavior and potential health impacts (Nagorka et al., 2015), (Matissek, 1986).

Biocide Application

This compound and its derivatives have also found applications as biocides in various industries. They are particularly effective in preventing biofouling of reverse osmosis (RO) membranes. Studies have explored the adsorption behavior of these biocides, providing insights into their effectiveness and the factors influencing their performance (Li et al., 2018).

Analytical Methodologies

Significant research has been dedicated to developing analytical methodologies for detecting and quantifying isothiazolone derivatives in various products. This includes the development of techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) for precise identification and measurement of these compounds in cosmetic and other products (Matissek, 1986).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-chloroacetyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-3-5(9)7-4(8)1-2-10-7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNCSASBXNLRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN(C1=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664094 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42828-67-1 | |

| Record name | 2-(Chloroacetyl)-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)

![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)